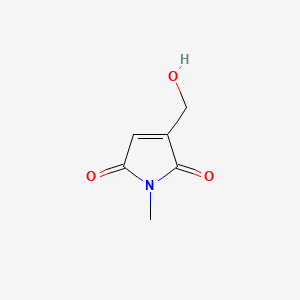
毒死蜱氧代物-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorpyrifos-oxon-d10 is the deuterium labeled Chlorpyrifos-oxon. It is an active metabolite of Chlorpyrifos and is a potent phosphorylating agent that potently inhibits AChE . It can induce cross-linking between subunits of tubulin and disrupt microtubule function .
Synthesis Analysis
The synthesis of Chlorpyrifos Oxon-d10 involves the use of deuterium, a stable isotope of hydrogen . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of Chlorpyrifos Oxon-d10 is C9HCl3D10NO3PS . It has a formula weight of 360.6 . The InChI code is InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 .Chemical Reactions Analysis
Chlorpyrifos Oxon-d10, as an active metabolite of Chlorpyrifos, undergoes various reactions in the environment. It has been reported to undergo enhanced microbe-mediated decay .Physical And Chemical Properties Analysis
Chlorpyrifos Oxon-d10 is a solid compound . It is slightly soluble in chloroform and methanol .科学研究应用
微生物降解和环境修复
- 微生物生物降解: 毒死蜱是一种广谱杀虫剂,在农业中广泛使用,导致环境污染。微生物生物降解被认为是解毒水和土壤环境中像毒死蜱这样的有机磷农药的可行选择。这一过程包括识别负责分解农药的特定基因和酶,并优化条件以提高生物修复效率。最近的策略包括使用本土或转基因微生物和/或植物进行就地生物修复,旨在维持受污染地点有效的毒死蜱降解微生物群落 (Chishti 等人,2013).
土壤和沉积物中的吸附和解吸
- 环境持久性和流动性: 毒死蜱对土壤和水生沉积物的吸附显着影响其环境持久性和流动性。该化合物吸附的能力降低了其流动性,而吸附到可侵蚀颗粒或溶解有机物上可以增加其流动性。这种现象在毒死蜱向地表水迁移中起着至关重要的作用,影响水生生物。该综述强调需要进一步研究毒死蜱的吸附和解吸特性,以更好地预测其环境行为和影响 (Gebremariam 等人,2012).
神经内分泌干扰
- 性别二态的行为影响: 发育过程中接触毒死蜱已显示出对动物模型中的社交和情绪反应的性别二态影响。这些影响与调节社交行为的神经内分泌通路干扰有关,表明毒死蜱充当神经内分泌干扰物。这种干扰可能代表儿童性别偏见神经发育障碍的危险因素,强调需要细致了解毒死蜱的神经行为影响 (Venerosi 等人,2012).
作用机制
Target of Action
Chlorpyrifos Oxon-d10 primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . Chlorpyrifos Oxon-d10 also interacts with tubulin , a protein that forms the microtubules of the cellular cytoskeleton .
Mode of Action
Chlorpyrifos Oxon-d10 inhibits the normal function of AChE, leading to an accumulation of acetylcholine in the nervous system . This accumulation disrupts the normal signaling processes, causing the nervous system to malfunction . Additionally, Chlorpyrifos Oxon-d10 can induce cross-linking between subunits of tubulin, disrupting the function of microtubules .
Biochemical Pathways
The inhibition of AChE and disruption of microtubule function by Chlorpyrifos Oxon-d10 affects several biochemical pathways. The accumulation of acetylcholine due to AChE inhibition can lead to overstimulation of cholinergic synapses, resulting in a range of neurological symptoms . The disruption of microtubule function can affect various cellular processes, including cell division and intracellular transport .
Pharmacokinetics
It is known that chlorpyrifos, the parent compound of chlorpyrifos oxon-d10, is lipophilic and can be distributed throughout the body, including the brain . The lipophilicity of Chlorpyrifos Oxon-d10 may also influence its bioavailability and distribution.
Result of Action
The action of Chlorpyrifos Oxon-d10 results in molecular and cellular effects. The inhibition of AChE leads to an overstimulation of the nervous system, which can cause a range of symptoms, including muscle weakness, tremors, and in severe cases, respiratory paralysis . The disruption of microtubule function can lead to abnormalities in cell division and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorpyrifos Oxon-d10. For example, the persistence of Chlorpyrifos, the parent compound, in the environment can lead to prolonged exposure and potential health risks . Additionally, the degradation of Chlorpyrifos Oxon-d10 can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
安全和危害
生化分析
Biochemical Properties
Chlorpyrifos Oxon-d10, like its parent compound, interacts with key enzymes and proteins in biochemical reactions. It is a potent inhibitor of AChE, an enzyme crucial for nerve function . By inhibiting AChE, Chlorpyrifos Oxon-d10 disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in synapses . This can cause prolonged stimulation of cholinergic receptors throughout the central and peripheral nervous systems .
Cellular Effects
Chlorpyrifos Oxon-d10 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it can induce cross-linking between subunits of tubulin, a key protein in the microtubule network within cells . This disrupts microtubule function, which can affect various cellular processes, including cell division and intracellular transport .
Molecular Mechanism
The molecular mechanism of Chlorpyrifos Oxon-d10 involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a potent phosphorylating agent, it can bind to and inhibit AChE, leading to an accumulation of acetylcholine . It also interacts with tubulin, inducing cross-linking between subunits and disrupting microtubule function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorpyrifos Oxon-d10 can change over time. It has been reported that Chlorpyrifos, the parent compound of Chlorpyrifos Oxon-d10, can persist in the environment due to its resistance to degradation . It has also been shown to undergo enhanced microbe-mediated decay
Dosage Effects in Animal Models
The effects of Chlorpyrifos Oxon-d10 can vary with different dosages in animal models. For instance, exposure to low doses of Chlorpyrifos, the parent compound, has been reported to significantly increase blood glucose levels in exposed animals, while high doses markedly decrease blood glucose levels .
Metabolic Pathways
Chlorpyrifos Oxon-d10 is involved in several metabolic pathways. It is a metabolite of Chlorpyrifos, produced through oxidative desulfurization, leading to the generation of Chlorpyrifos Oxon . This process involves various enzymes and cofactors
属性
| { "Design of the Synthesis Pathway": "The synthesis of Chlorpyrifos Oxon-d10 involves the conversion of Chlorpyrifos to Chlorpyrifos Oxon-d10 through oxidation.", "Starting Materials": [ "Chlorpyrifos-d10", "Oxidizing agent (e.g. hydrogen peroxide, peracetic acid, etc.)", "Solvent (e.g. acetonitrile, dichloromethane, etc.)", "Catalyst (e.g. triethylamine, pyridine, etc.)" ], "Reaction": [ "Dissolve Chlorpyrifos-d10 in the solvent.", "Add the oxidizing agent to the solution.", "Add the catalyst to the solution.", "Stir the solution at a specific temperature and time to allow for the oxidation reaction to occur.", "Isolate Chlorpyrifos Oxon-d10 through extraction and purification steps." ] } | |
| 1794779-85-3 | |
分子式 |
C9H11Cl3NO4P |
分子量 |
344.575 |
IUPAC 名称 |
bis(1,1,2,2,2-pentadeuterioethyl) (3,5,6-trichloropyridin-2-yl) phosphate |
InChI |
InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI 键 |
OTMOUPHCTWPNSL-MWUKXHIBSA-N |
SMILES |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl |
同义词 |
Phosphoric Acid (Diethyl-d10) 3,5,6-Trichloro-2-pyridinyl Ester; 6-Trichloro-2-pyridyl (Diethyl-d10) Phosphate; Chloropyrifos Oxon-d10; Chlorpyrifos(ethyl-d10) Oxon; Chlorpyriphoxon-d10; (Diethyl-d10) 3,5,6-Trichloro-2-pyridyl Phosphate; Dursban-d10 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


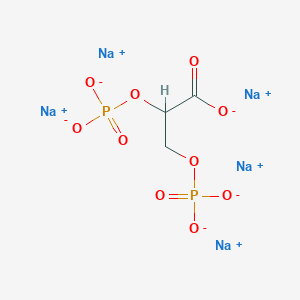
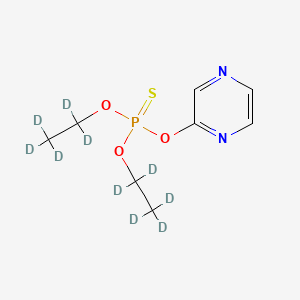
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)
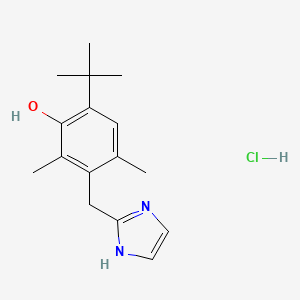
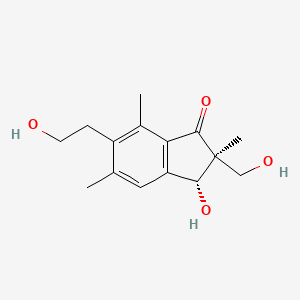
![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)

